molecular formula C11H18F3NO5S B13950360 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B13950360
M. Wt: 333.33 g/mol
InChI Key: BQNWBDIVCIHGHX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various chemical reactions due to its functional groups, which include a tert-butyl ester, a piperidine ring, and a trifluoromethylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylsulfonyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0-50°C .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating a wide range of chemical entities .

Biology and Medicine

In biological and medical research, tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is studied for its potential use in drug development. Its ability to modify biological molecules through chemical reactions makes it a valuable tool in medicinal chemistry .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability under various conditions make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a trifluoromethylsulfonyl group. This combination provides a distinct reactivity profile that is not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H18F3NO5S

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3

InChI Key

BQNWBDIVCIHGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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